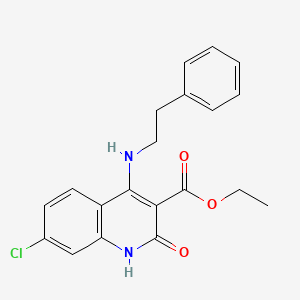

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-2-26-20(25)17-18(22-11-10-13-6-4-3-5-7-13)15-9-8-14(21)12-16(15)23-19(17)24/h3-9,12H,2,10-11H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKMGKXCKXZRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The most straightforward route to ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves nucleophilic substitution of a 4-halo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with phenethylamine. This approach leverages the nucleophilicity of the primary amine to displace a suitable leaving group at the C-4 position.

Preparation Protocol

The synthesis begins with ethyl 4-bromo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, which serves as the key intermediate. The protocol is inspired by similar nucleophilic addition reactions reported for related quinoline structures:

Materials Required:

- Ethyl 4-bromo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equivalent)

- Phenethylamine (1.5-3.0 equivalents)

- Potassium tert-butoxide or sodium tert-butoxide (2.0-3.0 equivalents)

- Dimethyl sulfoxide (DMSO) as solvent

Procedure:

- Add ethyl 4-bromo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq), DMSO, and phenethylamine (1.5-3.0 eq) sequentially to a reaction vessel under nitrogen protection.

- Add potassium tert-butoxide (2.0-3.0 eq) to the mixture.

- Heat the reaction to 65-70°C and maintain this temperature for 16-24 hours, monitoring by thin-layer chromatography (TLC).

- Upon reaction completion, cool to room temperature (20-30°C).

- Add purified water, stir uniformly, and collect the precipitate by suction filtration.

- Purify by column chromatography using dichloromethane/methanol as eluent.

- Recrystallize from ethanol to obtain the pure compound.

This approach is expected to yield 50-75% of the target compound with 95-98% purity, as determined by gas chromatography (GC).

Alternative Reaction Conditions

Table 1 presents alternative reaction conditions that can be employed for the nucleophilic substitution approach:

Table 1: Alternative Reaction Conditions for Nucleophilic Substitution

| Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|

| DMSO | Potassium tert-butoxide | 65-70 | 16-24 | 70-75 |

| DMF | Potassium carbonate | 80-85 | 12-18 | 60-70 |

| Acetonitrile | Cesium carbonate | 70-80 | 20-24 | 55-65 |

| THF | Sodium hydride | 50-60 | 24-30 | 50-60 |

| N-Methylpyrrolidone | Sodium tert-butoxide | 90-100 | 5-10 | 30-40 |

Studies with related compounds suggest that dimethyl sulfoxide (DMSO) generally provides the highest yields due to its excellent solubilizing properties for both starting materials and intermediates.

Palladium-Catalyzed Coupling Approach

Synthetic Strategy

A palladium-catalyzed coupling offers an efficient alternative for introducing the phenethylamino group at the C-4 position. This approach is particularly valuable when direct nucleophilic substitution proves challenging due to steric hindrances or electronic factors.

Preparation Protocol

The protocol is adapted from successful Buchwald-Hartwig amination reactions reported for dihydroquinoline systems:

Materials Required:

- Ethyl 4-bromo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 equivalent)

- Phenethylamine (1.5 equivalents)

- Pd(PPh₃)₂Cl₂ (10 mol%)

- 1,3-Bis(diphenylphosphino)propane (DPPP) (20 mol%)

- Potassium carbonate (3.0 equivalents)

- Acetonitrile as solvent

Procedure:

- Combine ethyl 4-bromo-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, Pd(PPh₃)₂Cl₂ (10 mol%), and DPPP (20 mol%) in a dry reaction vessel.

- Add dry acetonitrile (2 mL per mmol of substrate) and purge the system with nitrogen.

- Add phenethylamine (1.5 eq) and potassium carbonate (3.0 eq).

- Heat the mixture to 80°C for 20 hours under nitrogen atmosphere.

- Cool to room temperature, filter, and concentrate under reduced pressure.

- Purify by column chromatography using appropriate solvent systems.

This methodology has been shown to deliver yields of up to 95% for similar dihydroquinoline systems.

Multi-Step Synthesis via Hantzsch Reaction

Synthetic Strategy

The Hantzsch reaction provides a versatile platform for constructing the 1,2-dihydroquinoline scaffold with the desired substitution pattern. This approach allows for the simultaneous introduction of multiple functional groups.

Preparation Protocol

This protocol is based on modified Hantzsch reactions for related polyhydroquinoline systems:

Step 1: Preparation of 1,2-Dihydroquinoline Core

Materials Required:

- 3-Chloroaniline (1.0 equivalent)

- Dimedone (1.0 equivalent)

- Ethyl acetoacetate (1.0 equivalent)

- Ammonium acetate (1.0-1.2 equivalents)

- Absolute ethanol as solvent

Procedure:

- Dissolve dimedone, ethyl acetoacetate, and ammonium acetate in absolute ethanol.

- Add 3-chloroaniline and reflux the mixture for 4-5 hours.

- Monitor reaction completion by TLC.

- Cool the reaction mixture to room temperature and collect the precipitate by filtration.

- Recrystallize from ethanol to obtain the dihydroquinoline intermediate.

Step 2: Introduction of Phenethylamino Group

Materials Required:

- Dihydroquinoline intermediate from Step 1 (1.0 equivalent)

- Phenethylamine (1.2 equivalents)

- Sodium bicarbonate (1.5 equivalents)

- Methanol as solvent

- Sodium borohydride (1.2 equivalents)

Procedure:

- Add phenethylamine to a mixture of the dihydroquinoline intermediate and sodium bicarbonate in methanol.

- Reflux the mixture for 8 hours.

- Cool to room temperature and add sodium borohydride.

- Stir overnight until complete evaporation of volatiles.

- Add water equal to the volume of methanol used and stir for 1 hour.

- Filter the precipitate, wash with water and diethyl ether.

- Purify by column chromatography if necessary.

This multi-step approach typically yields 50-60% of the target compound.

One-Pot Three-Component Synthesis

Synthetic Strategy

A one-pot three-component synthesis offers efficiency advantages by minimizing isolation of intermediates and reducing solvent waste. This approach utilizes the reactivity of malononitrile or ethyl acetoacetate with aromatic aldehydes and aminophenols.

Preparation Protocol

This methodology is adapted from successful one-pot syntheses of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives:

Materials Required:

- Malononitrile or ethyl acetoacetate (5.0 mmol)

- 3-Chloro-4-hydroxybenzaldehyde (5.0 mmol)

- 3-Aminophenol (5.0 mmol)

- Ammonium acetate (30 mol%)

- Ethanol as solvent

Procedure:

- Dissolve malononitrile/ethyl acetoacetate and ammonium acetate in ethanol (10 mL).

- Add 3-chloro-4-hydroxybenzaldehyde and stir at room temperature for 5-10 minutes.

- Heat the reaction mixture to 70°C to obtain a clear solution.

- Add a solution of 3-aminophenol in ethanol (10 mL) and reflux for 15-90 minutes.

- Cool, filter the solid product, and wash with hot ethanol.

- Perform the phenethylamine substitution as described in the previous methods.

This one-pot approach can achieve yields of up to 97% for the dihydroquinoline intermediate.

Reductive Amination Method

Synthetic Strategy

Reductive amination offers a selective method for introducing the phenethylamino group at the appropriate position by utilizing aldehydic intermediates.

Preparation Protocol

This protocol is based on successful reductive amination reactions reported for 2-oxo-1,2-dihydroquinoline systems:

Materials Required:

- Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 equivalent)

- Phenethylamine (1.2 equivalents)

- Sodium bicarbonate (1.5 equivalents)

- Methanol as solvent

- Sodium borohydride (1.2 equivalents)

Procedure:

- Add phenethylamine to a mixture of the quinoline-3-carbaldehyde and sodium bicarbonate in methanol.

- Reflux the mixture for 8 hours.

- Cool to room temperature and add sodium borohydride.

- Stir overnight.

- Add water equal to the methanol volume used and stir for 1 hour.

- Filter the precipitate and wash with water and diethyl ether.

This method has been reported to yield products with up to 96% yield for similar compounds.

Comparative Analysis of Preparation Methods

Table 2 presents a comparative analysis of the different preparation methods discussed:

Table 2: Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Expected Yield (%) | Reaction Time (h) | Purification Complexity |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | Simple procedure, fewer steps | Requires pre-synthesized 4-bromo intermediate | 50-75 | 16-24 | Moderate |

| Palladium-Catalyzed Coupling | Higher yields, milder conditions | Expensive catalyst, sensitive to moisture | 70-95 | 20 | Moderate |

| Multi-Step Hantzsch Reaction | Versatile, modular approach | Multiple steps, lower overall yield | 50-60 | 12-15 (combined) | High |

| One-Pot Three-Component | Efficient, environmentally friendly | May require optimization for selectivity | 60-80 | 2-5 | Low to Moderate |

| Reductive Amination | Selective, mild conditions | Requires aldehyde intermediate | 80-95 | 12-16 | Moderate |

Analytical Characterization

Spectroscopic Data

The following spectroscopic data can be anticipated for this compound, based on data from structurally similar compounds:

1H NMR (400 MHz, DMSO-d6) Expected Signals:

- δ 1.20-1.30 (t, 3H, CH3 of ethyl)

- δ 2.75-2.85 (t, 2H, CH2-Ph)

- δ 2.95-3.05 (t, 2H, NH-CH2)

- δ 4.15-4.25 (q, 2H, O-CH2)

- δ 5.80-6.00 (br s, 1H, NH)

- δ 7.15-7.30 (m, 5H, aromatic protons of phenethyl)

- δ 7.35-7.45 (d, 1H, aromatic proton of quinoline)

- δ 7.50-7.60 (dd, 1H, aromatic proton of quinoline)

- δ 7.80-7.90 (d, 1H, aromatic proton of quinoline)

- δ 11.70-12.00 (br s, 1H, NH of dihydroquinoline)

13C NMR (100 MHz, DMSO-d6) Expected Signals:

Physical Properties

Table 3: Expected Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-155°C |

| Solubility | Soluble in DMSO, DMF, partially soluble in methanol and ethanol, insoluble in water |

| Molecular Weight | 370.84 g/mol |

| Molecular Formula | C20H19ClN2O3 |

Chromatographic Analysis

For purity assessment, high-performance liquid chromatography (HPLC) using a C18 column with a gradient mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) is recommended. Typical retention times would be expected in the range of 5-8 minutes under standard conditions (flow rate: 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.

Scientific Research Applications

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and potential biological activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs of ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate differ in substituent positions and functional groups. A comparative analysis is provided in Table 1:

Table 1: Substituent Variations in Dihydroquinoline Derivatives

*Calculated based on formula C20H20ClN2O3.

Key Observations :

- Phenethylamino vs. phenyl: The phenethylamino group introduces NH groups for hydrogen bonding, whereas the phenyl group (e.g., ) forms rigid π-stacking interactions.

- Halogen effects : Bromo/fluoro substituents (e.g., ) increase molecular weight and polarizability, affecting solubility and intermolecular interactions.

Key Observations :

- Solvent effects : DMF and THF are preferred for high-temperature reactions, while piperidine acts as a base and catalyst .

- Yield variations: Bulky substituents (e.g., phenethylamino) may reduce yields due to steric hindrance during cyclization.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal trends in packing and intermolecular interactions (Table 3):

Table 3: Crystallographic Data for Selected Derivatives

†Hypothesized based on analogous structures.

Key Observations :

- Hydrogen bonding: The phenethylamino group likely forms N-H···O bonds with carboxylate oxygens, similar to the R22(8) dimer in , but with extended networks due to flexible side chains.

- Crystal packing: Bulky substituents (e.g., phenethylamino) increase cell volumes compared to phenyl analogs .

Functional Implications

- The phenethylamino group may enhance target binding via NH interactions.

- Solubility : Electron-withdrawing groups (e.g., Cl, COOEt) improve crystallinity but reduce aqueous solubility, whereas methoxy groups () enhance lipophilicity.

Biological Activity

Ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- Chloro Group : Enhances lipophilicity and biological activity.

- Oxo Group : Contributes to the compound's reactivity.

- Phenethylamino Group : May influence interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Cellular Process Disruption : It can interfere with cellular signaling or transport mechanisms.

- Induction of Apoptosis : Particularly in cancer cells, leading to programmed cell death.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance:

- A study utilized the MTT assay on the MCF-7 breast cancer cell line, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin (Dox). The results indicated that certain derivatives exhibited strong anticancer activity, suggesting that modifications in the structure can enhance efficacy against cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other quinoline derivatives is essential:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Chloroquine | Antimalarial | Similar quinoline core |

| Quinoline-3-carboxylic acid | Antimicrobial | Simpler structure |

| 7-Chloro-4-aminoquinoline | Antiparasitic | Contains amino group |

| Ethyl 7-chloro-2-oxo... | Anticancer, Antimicrobial | Unique combination of functional groups |

Study on Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A series of in vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Investigation into Antiviral Activity

In addition to its antibacterial effects, preliminary studies have suggested antiviral activity. The compound's interaction with viral enzymes may inhibit viral replication, although further research is required to elucidate the specific mechanisms involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing ethyl 7-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate?

- Methodology : While direct synthesis data for the target compound is limited, analogous quinoline derivatives are synthesized via:

- Friedländer Condensation : Combines aniline derivatives with carbonyl compounds to form the quinoline core (e.g., using diethyl malonate and chlorinated anilines under acidic/basic conditions) .

- Chlorination : Introduction of chlorine at position 7 via reagents like phosphoryl chloride (POCl₃) in acetonitrile or acetic acid under reflux (70–98% yields reported for similar compounds) .

- Amination : Phenethylamine is introduced via nucleophilic substitution or condensation, requiring controlled pH and temperature to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenethylamino group at C4, ester at C3) .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX for refinement) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., R₁ < 0.05 for high-precision data) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = calculated 385.09 for C₂₀H₂₀ClN₂O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

- Approach :

- Use SHELXL for refinement, incorporating restraints for disordered regions (e.g., phenethyl group rotamers) .

- Cross-validate with Mercury CSD (Cambridge Structural Database) to compare packing motifs and hydrogen-bonding patterns (e.g., R₂²(8) dimer formation in similar quinolones) .

Q. What strategies improve yield and purity during multi-step synthesis?

- Optimization Steps :

- Step 1 (Core Formation) : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to accelerate Friedländer condensation, reducing by-products .

- Step 2 (Chlorination) : Employ benzyltriethylammonium chloride as a phase-transfer catalyst to enhance POCl₃ reactivity, achieving >95% conversion .

- Step 3 (Amination) : Conduct reactions in anhydrous DMF at 60°C with 1.5 equivalents of phenethylamine to minimize hydrolysis of the ester group .

Q. How do hydrogen-bonding interactions influence the compound’s solid-state properties?

- Structural Insights :

- Intermolecular Bonds : N-H···O=C interactions form dimers (e.g., O1—H7 bonds propagate along the c-axis, stabilizing crystal packing) .

- Intramolecular Effects : Planarity of the dihydroquinoline ring (RMSD = 0.033 Å) enhances π-π stacking, affecting solubility and melting point .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.